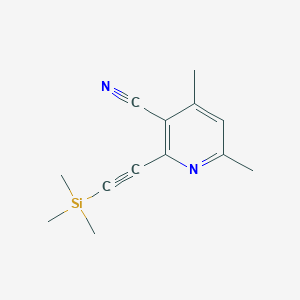

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile

Description

Properties

IUPAC Name |

4,6-dimethyl-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2Si/c1-10-8-11(2)15-13(12(10)9-14)6-7-16(3,4)5/h8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYFOVJCOYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)C#C[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592224 | |

| Record name | 4,6-Dimethyl-2-[(trimethylsilyl)ethynyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107469-28-3 | |

| Record name | 4,6-Dimethyl-2-[(trimethylsilyl)ethynyl]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile typically involves the reaction of 2-chloro-3-cyano-4,6-dimethylpyridine with trimethylsilylacetylene . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures to achieve high purity and yield.

Chemical Reactions Analysis

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₆N₂Si

- Molecular Weight : Approximately 228.37 g/mol

- Key Functional Groups :

- Pyridine ring

- Trimethylsilane group

- Ethynyl group

The presence of these groups enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile serves as a versatile building block in organic chemistry. Its unique structure allows for various synthetic pathways, leading to the development of more complex molecules. The compound can participate in reactions such as:

- Cross-coupling reactions : Useful for forming carbon-carbon bonds.

- Functionalization of aromatic systems : Enhances the synthesis of biologically active compounds.

Medicinal Chemistry

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition : It has shown promise in inhibiting cytochrome P450 enzymes, which are crucial in drug metabolism. This property could be leveraged in drug design to enhance the efficacy and safety profiles of therapeutic agents.

- Biological Interaction Studies : Ongoing research focuses on understanding its interaction mechanisms with biological targets, which may lead to the development of new pharmaceuticals or therapeutic agents.

Material Science Applications

Due to its unique chemical properties, 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile is also being explored for applications in material science:

- Development of Novel Materials : The compound's reactivity and structural characteristics make it suitable for creating advanced materials with specific functionalities, such as conductive polymers or coatings.

Case Studies and Research Findings

Research studies have highlighted the compound's potential applications:

- Synthesis Pathways : Detailed synthetic routes have been documented that illustrate how this compound can be synthesized efficiently from readily available precursors.

- Biological Studies : Interaction studies using various biological assays are ongoing to determine the efficacy and safety profile of this compound in potential therapeutic applications.

- Material Development : Investigations into its use as a precursor for novel materials have shown promising results, suggesting that it could play a significant role in future material science innovations.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile involves its interaction with molecular targets through its functional groups. The trimethylsilanylethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Compounds Compared:

4,6-Dimethyl-2-(benzylthio)nicotinonitrile (3d) Substituent: Benzylthio (-S-CH₂C₆H₅) at position 2. Electronic Effects: The thioether group is electron-donating, increasing electron density at the pyridine ring.

4,6-Dimethyl-2-hydroxynicotinonitrile Substituent: Hydroxyl (-OH) at position 2. Electronic Effects: -OH is strongly electron-withdrawing via resonance, polarizing the ring and enhancing hydrogen bonding. Steric Effects: Minimal steric hindrance compared to TMS-ethynyl.

5-Formyl-2,4,6-trimethylnicotinonitrile Substituent: Formyl (-CHO) at position 5 and methyl groups at 2,4,5. Electronic Effects: The formyl group is electron-withdrawing, directing electrophilic attacks to specific positions.

Comparison with Target Compound: The TMS-ethynyl group in 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile combines steric bulk from TMS with conjugation via the ethynyl spacer. This contrasts with sulfur-containing analogs (e.g., 3d), which prioritize electron donation, and hydroxylated derivatives, which emphasize polarity .

Physicochemical Properties

The TMS-ethynyl group in the target compound significantly increases hydrophobicity (higher LogP) compared to hydroxyl or thioether analogs, suggesting enhanced lipid membrane penetration .

ADMET and Pharmacokinetic Profiles

- Absorption: The TMS-ethynyl group’s lipophilicity may improve oral bioavailability compared to polar derivatives like 4,6-Dimethyl-2-hydroxynicotinonitrile .

- Metabolism : Silyl groups are metabolically stable but may undergo oxidative cleavage in vivo, unlike thioethers, which are prone to sulfoxidation .

- Toxicity : Thioalkyl derivatives (e.g., 3d) may exhibit higher hepatotoxicity due to reactive sulfur metabolites, whereas TMS-ethynyl derivatives are likely less toxic .

Biological Activity

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile (CAS No. 107469-28-3) is a synthetic compound belonging to the class of pyridine derivatives. This compound has garnered attention due to its potential biological activities, which may have applications in pharmaceuticals and biotechnology. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₃H₁₆N₂Si

- Molecular Weight : 228.369 g/mol

- Structural Characteristics : The compound features a trimethylsilanylethynyl group attached to a nicotinonitrile backbone, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human cancer cells, including breast and prostate cancer lines. The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC-3 (Prostate Cancer) | 12 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile has been investigated for its ability to inhibit specific enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. This inhibition can influence the pharmacokinetics of co-administered drugs, necessitating further research into its clinical implications.

Case Studies

-

Antibacterial Activity Study :

- A study conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations as low as 10 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics.

-

Cytotoxicity in Cancer Cells :

- In vitro studies on MCF-7 and PC-3 cell lines showed that treatment with 4,6-Dimethyl-2-trimethylsilanylethynyl-nicotinonitrile resulted in significant decreases in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates.

-

Enzyme Interaction Research :

- A recent investigation into the enzyme inhibition properties indicated that this compound could inhibit CYP3A4 activity by up to 70%, suggesting potential drug-drug interaction risks when used alongside other medications metabolized by this pathway.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4,6-dimethyl-2-trimethylsilanylethynyl-nicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Nicotinonitrile derivatives are typically synthesized via nucleophilic substitution or cyclization reactions. For example, similar compounds (e.g., 6-(3,4-dimethylphenyl)-2-substituted nicotinonitriles) are synthesized by refluxing precursors with reagents like diethyl oxalate or ethyl cyanoacetate in ethanol, achieving yields of 51–70% . Key factors include solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry. Purification often involves recrystallization or column chromatography. Data from IR and NMR (e.g., NH/CN peaks at ~2200–2250 cm⁻¹ and δ 7.5–8.5 ppm for aromatic protons) confirm structural integrity .

Q. How can spectroscopic techniques (NMR, IR) distinguish functional groups in this compound?

- Methodological Answer :

- ¹H-NMR : Aromatic protons in the pyridine ring appear at δ 7.5–8.5 ppm, while methyl groups (CH₃) resonate at δ 2.0–2.5 ppm. The trimethylsilyl (TMS) group shows sharp singlets at δ 0.1–0.3 ppm .

- ¹³C-NMR : The nitrile (CN) carbon appears at ~115–120 ppm, and sp² carbons in the pyridine ring range from 120–150 ppm .

- IR : Strong CN stretches at ~2220–2250 cm⁻¹, C≡C (ethynyl) at ~2100 cm⁻¹, and C=O (if present) at ~1650–1750 cm⁻¹ .

Q. What are the solubility and stability profiles of this compound under varying pH/temperature conditions?

- Methodological Answer : Nicotinonitriles are generally soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Stability tests involve TGA/DSC (decomposition >250°C) and pH-dependent hydrolysis studies. For example, analogous compounds (e.g., 2-amino-4,6-diphenylnicotinonitrile) show stability in acidic media but degrade in basic conditions due to nitrile hydrolysis .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect biological activity?

- Methodological Answer : Substituents like methyl or phenyl groups influence cytotoxicity and photophysical properties. For instance, 2-amino-4,6-diphenylnicotinonitrile exhibits moderate cytotoxicity (IC₅₀ ~20–50 µM) against cancer cell lines due to enhanced π-π stacking with DNA, while methyl groups reduce activity by steric hindrance . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like topoisomerase II .

Q. What computational methods validate the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (~3.5–4.0 eV for similar nicotinonitriles), correlating with fluorescence properties. Mulliken charge analysis identifies electron-deficient nitrile and electron-rich aromatic regions, guiding reactivity predictions . TD-DFT models UV-Vis spectra (λmax ~350–400 nm) to match experimental data .

Q. How can contradictions in reported synthetic yields (e.g., 51% vs. 70%) be resolved?

- Methodological Answer : Yield discrepancies arise from:

- Catalyst use : Palladium catalysts in Sonogashira couplings improve ethynyl group incorporation .

- Purification methods : Column chromatography vs. recrystallization (e.g., 70% yield with ethanol recrystallization vs. 51% with unoptimized methods) .

- Side reactions : Competing cyclization or hydrolysis pathways require monitoring via TLC or HPLC .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.